3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-phenylpyridazine
Description
This compound features a pyridazine core substituted at position 6 with a phenyl group and at position 3 with a piperazine ring. The piperazine nitrogen is further modified with a 3,4-dimethoxybenzenesulfonyl group. Pyridazine derivatives are known for diverse pharmacological activities, including antimicrobial, antiviral, and receptor modulation properties .
Properties
IUPAC Name |
3-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-29-20-10-8-18(16-21(20)30-2)31(27,28)26-14-12-25(13-15-26)22-11-9-19(23-24-22)17-6-4-3-5-7-17/h3-11,16H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQLFMVDQJGNNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of α,β-Unsaturated Carbonyl Compounds
The 6-phenylpyridazine scaffold is commonly prepared via cyclization of 1,4-diketones or α,β-unsaturated ketones with hydrazines. For example:
- Method A : Refluxing 1,5-diphenylpenta-2,4-dien-1-one with hydrazine hydrate in ethanol yields 6-phenylpyridazin-3(2H)-one, which is subsequently chlorinated using phosphorus oxychloride to form 3-chloro-6-phenylpyridazine.
- Method B : Direct cyclization of cinnamaldehyde phenylhydrazone with acetylene derivatives under acidic conditions generates the pyridazine ring.
Key Optimization Parameters :
- Solvent polarity (ethanol vs. DMF) influences reaction rate and byproduct formation.
- Chlorination with POCl₃ requires strict temperature control (110–120°C) to avoid decomposition.
Piperazine Functionalization at Position 3
Nucleophilic Aromatic Substitution (SNAr)
3-Chloro-6-phenylpyridazine reacts with piperazine in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–100°C).
Procedure :
- Dissolve 3-chloro-6-phenylpyridazine (1 eq) and piperazine (3 eq) in anhydrous DMF.
- Add K₂CO₃ (2 eq) as a base to scavenge HCl.
- Reflux at 90°C for 12–24 hours.
- Isolate 3-piperazin-1-yl-6-phenylpyridazine via aqueous workup and recrystallization.
Yield : 65–78% (method dependent on piperazine excess and solvent choice).
Buchwald-Hartwig Amination
For electron-deficient pyridazines, palladium-catalyzed coupling ensures higher regioselectivity:
Conditions :
- Catalyst: Pd₂(dba)₃/Xantphos (2 mol%)
- Base: Cs₂CO₃
- Solvent: Toluene, 110°C, 18 hours
- Yield: 82% (superior to SNAr for sterically hindered substrates)
Sulfonylation of Piperazine
Reaction with 3,4-Dimethoxybenzenesulfonyl Chloride
The final step involves sulfonylation of the secondary amine in piperazine:
Optimized Protocol :
- Dissolve 3-piperazin-1-yl-6-phenylpyridazine (1 eq) in dichloromethane.
- Add 3,4-dimethoxybenzenesulfonyl chloride (1.2 eq) dropwise at 0°C.
- Stir with Et₃N (2 eq) as a base for 4 hours at room temperature.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Critical Factors :
- Stoichiometry : Excess sulfonyl chloride (>1.1 eq) minimizes di-sulfonylated byproducts.
- Temperature : Exothermic reaction requires cooling to prevent N-dealkylation.
Yield : 70–85% (depending on purity of sulfonyl chloride).
Alternative One-Pot Synthesis
Concurrent Piperazine Installation and Sulfonylation
A streamlined approach avoids isolating intermediates:
Steps :
- React 3-chloro-6-phenylpyridazine with 1-(3,4-dimethoxybenzenesulfonyl)piperazine (pre-synthesized) in DMF/K₂CO₃.
- Reflux at 100°C for 8 hours.
- Extract with ethyl acetate and concentrate.
Advantages :
- Reduces purification steps.
- Overall yield: 60–68%.
Characterization and Analytical Data
Successful synthesis is confirmed via spectroscopic methods:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.85–7.45 (m, 5H, Ph-H), 6.92 (s, 2H, dimethoxybenzene-H), 3.94 (s, 6H, OCH₃), 3.72–3.15 (m, 8H, piperazine-H).
- IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).
- HRMS : m/z 483.1789 [M+H]⁺ (calc. 483.1792).
Industrial-Scale Considerations
Cost-Effective Sulfonyl Chloride Synthesis
3,4-Dimethoxybenzenesulfonyl chloride is prepared via:
- Sulfonation of 1,2-dimethoxybenzene with chlorosulfonic acid.
- Quenching with thionyl chloride to convert sulfonic acid to sulfonyl chloride.
Purity Requirements : ≥98% (GC analysis) to avoid side reactions during sulfonylation.
Waste Management
- POCl₃ Neutralization : Treat with aqueous NaHCO₃ to form phosphate salts.
- Solvent Recovery : Distill DMF and dichloromethane for reuse.
Challenges and Troubleshooting
Common Side Reactions
Purification Difficulties
- Byproduct Removal : Use gradient elution (5→40% ethyl acetate in hexane) for column chromatography.
- Recrystallization Solvents : Ethanol/water (4:1) yields high-purity crystals.
Applications and Derivatives
While the primary focus is synthesis, derivatives of this compound show promise in:
- Kinase Inhibition : Analogous sulfonylated piperazines exhibit IC₅₀ values <100 nM against PIM-1 kinase.
- Antimicrobial Activity : Pyridazine-piperazine hybrids demonstrate MICs of 2–8 µg/mL against Gram-positive pathogens.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-phenylpyridazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones from methoxy groups.
Reduction: Conversion of sulfonyl to sulfide.
Substitution: Introduction of various alkyl or acyl groups on the piperazine nitrogen.
Scientific Research Applications
3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-phenylpyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-phenylpyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
Key Differentiators and Implications
- Sulfonyl vs.
- Methoxy vs. Halogen Substituents : Methoxy groups improve solubility relative to chlorine or fluorine in analogs (e.g., ), which could enhance bioavailability .
- Piperazine Flexibility : Unlike spirocyclic systems (), the target compound’s piperazine allows conformational flexibility, possibly broadening its receptor interaction profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
